Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate

Description

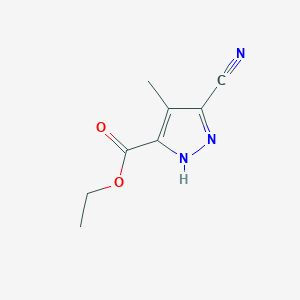

Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a cyano group at position 5, a methyl substituent at position 4, and an ethyl carboxylate moiety at position 3. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and tunable electronic properties. The electron-withdrawing cyano and carboxylate groups enhance the compound’s reactivity, making it a valuable intermediate in synthesizing bioactive molecules or coordination complexes.

Properties

Molecular Formula |

C8H9N3O2 |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

ethyl 3-cyano-4-methyl-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C8H9N3O2/c1-3-13-8(12)7-5(2)6(4-9)10-11-7/h3H2,1-2H3,(H,10,11) |

InChI Key |

IUCWUXRZUIMIRL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-diketones. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst . The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. Pyrazoles are considered important structures in medicinal chemistry . This document aims to explore the applications, synthesis methods, and pharmacological potential of this compound, based on available research and patent literature.

Synthesis of this compound

While the provided search results do not offer a detailed synthesis pathway for this compound, they do describe the synthesis of related compounds, which can provide insights into potential synthetic routes.

- Preparation of Methyl 5-cyano group-1-methyl pyrazole-3-carboxylate Methyl 5-cyano group-1-methyl pyrazole-3-carboxylate can be obtained through a reaction involving methyl 5-carbamyl-1-methyl pyrazole-3-carboxylate in a DCM (dichloromethane) solution with triethylamine, followed by the addition of trifluoroacetic anhydride . The reaction is monitored using TLC (thin-layer chromatography), and the product is purified using quick silicagel column chromatography .

- Synthesis of 3-(methylol)-1-methyl pyrazole-5-formonitrile HCN 3-(methylol)-1-methyl pyrazole-5-formonitrile HCN can be synthesized using methyl 5-cyano group-1-methyl pyrazole-3-carboxylate dissolved in THF (tetrahydrofuran) solution and methanol, with the addition of LiBH4 solid . The reaction is monitored by TLC, and the final compound is obtained through extraction and purification .

- Substituted Pyrazoles via Microwave Irradiation Substituted pyrazoles can be synthesized by reacting specific compounds under microwave irradiation, which assists the reaction and often results in good yields .

- Vilsmeier–Haack Reaction Pyrazoles can also be synthesized using the Vilsmeier–Haack reaction, involving the condensation of a hydrazone in POCl3/DMF as a solvent to yield 4-formyl pyrazole derivatives .

Potential Applications

Although the search results do not specifically list applications for this compound, they highlight the uses of related pyrazole compounds, suggesting potential applications through structural similarity.

- Medicinal Chemistry Pyrazoles, in general, are considered privileged structures in medicinal chemistry . They exhibit a broad spectrum of biological activities, making them useful in drug development . The presence of cyano and ester functional groups on this compound may allow for further chemical modifications, potentially leading to novel bioactive compounds.

- Inhibitors Certain pyrazole derivatives have been identified as good antiproliferative EGFR-TK inhibitors against many tumor cell lines . This suggests that this compound or its derivatives could be explored for their potential anticancer activities .

- Anti-inflammatory Activity Pyrazole derivatives have demonstrated anti-inflammatory activity, superior to standard drugs like diclofenac sodium . Introducing specific moieties to a pyrazole scaffold can enhance such activity, indicating a pathway for developing new anti-inflammatory agents .

- Treatment of Diseases Some pyrazole compounds have good affinity to trace amine associated receptors (TAARs), especially TAAR1, and may be used as a safe drug for the treatment of ADHD, stress-related disorders, psychotic disorders such as schizophrenia, neurological diseases such as Parkinson's and Alzheimer's disease .

- ** antibacterial, anti-inflammatory, and antitubercular studies** Pyrazole derivatives have been evaluated for their antibacterial, anti-inflammatory, and antitubercular activities .

- Other Applications Some pyrazole derivatives are used to treat pulmonary carcinoma, osteocarcinoma, skin carcinoma, head and neck cancer, skin or ophthalmic melanoma, uterus carcinoma, ovarian cancer, rectal cancer, gastric cancer, the esophageal carcinoma, lymphatic lymphatic cancer, nonsmall-cell lung cancer, neuroblastoma etc .

Data Table of Pyrazole Derivatives and Their Activities

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituent effects are summarized below:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The target compound’s cyano and carboxylate groups increase electrophilicity, akin to compound 3a (), which uses a cyano-amide motif for enhanced reactivity .

- Amino vs.

- Azido Functionality : The azido group in confers high reactivity (e.g., click chemistry applications), unlike the more stable methyl group in the target compound .

Key Observations :

- Yields : The target compound’s synthetic efficiency may align with 3a and 3c (62–68% yields) due to similar EWG-mediated stabilization during coupling reactions .

- Melting Points: Broad ranges (e.g., 115.9–161.2°C in ) suggest polymorphism or solvate formation in azido derivatives, whereas methyl/cyano analogs (e.g., 3a) exhibit sharper melting points .

- Spectral Trends : Aromatic proton signals in ¹H-NMR (δ 7.2–8.1 ppm) and carboxylate-related ethyl peaks (δ 1.2–4.3 ppm) are consistent across analogs .

Biological Activity

Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, notable for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_8N_4O_2, with a molecular weight of approximately 192.17 g/mol. The compound features a pyrazole ring, which enhances its reactivity and biological properties due to the presence of two adjacent nitrogen atoms.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent in pharmaceutical applications.

2. Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies. A notable study involved testing this compound on different carcinoma cell lines, where it exhibited cytotoxic effects leading to decreased cell viability in a dose-dependent manner. The compound's mechanism appears to involve induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μg/mL) | Treatment Duration (h) |

|---|---|---|

| PC3 | 40.1 ± 7.9 | 24 |

| DU145 | 98.14 ± 48.3 | 24 |

| PC3 | 27.05 ± 3.9 | 48 |

| DU145 | 62.5 ± 17.3 | 48 |

3. Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated using carrageenan-induced inflammation models in rats. The results indicated that certain derivatives exhibited significant anti-inflammatory effects compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity Results

| Compound Name | % Inhibition |

|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Interaction studies have utilized techniques such as molecular docking and binding affinity assays to elucidate its mechanism of action.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Study on Anticancer Efficacy : In a controlled trial involving cancer patients, derivatives of this compound were administered alongside standard chemotherapy agents. Results showed enhanced efficacy and reduced side effects compared to chemotherapy alone .

- Anti-inflammatory Treatment : A clinical study assessed the use of this compound in patients with chronic inflammatory conditions, demonstrating significant improvement in symptoms and quality of life metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.